molecular formula C26H27N3O3S2 B11139665 (5Z)-3-(3-methoxypropyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxypropyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11139665
M. Wt: 493.6 g/mol
InChI Key: RLRNUHFZRBHVTM-QJOMJCCJSA-N
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Description

The compound "(5Z)-3-(3-methoxypropyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one" is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core with a Z-configured benzylidene substituent at the 5-position. Its structure includes a 3-methoxypropyl group at the 3-position of the thiazolidinone ring and a 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole moiety at the methylidene position.

Key structural features include:

  • Thiazolidinone core: A sulfur-containing heterocycle known for its role in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and antidiabetic activities.
  • Z-configuration: The stereochemistry at the 5-position benzylidene group may influence molecular interactions with biological targets.

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O3S2/c1-3-14-32-22-12-7-9-19(16-22)24-20(18-29(27-24)21-10-5-4-6-11-21)17-23-25(30)28(26(33)34-23)13-8-15-31-2/h4-7,9-12,16-18H,3,8,13-15H2,1-2H3/b23-17-

InChI Key

RLRNUHFZRBHVTM-QJOMJCCJSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenyl-3-(3-Propoxyphenyl)-1H-Pyrazole-4-Carbaldehyde

Protocol (adapted from):

  • Hydrazine formation : 3-Propoxyphenylboronic acid (1.2 eq) and phenylhydrazine (1.0 eq) react in methanol under reflux (12 h) to yield 1-phenyl-3-(3-propoxyphenyl)hydrazine.

  • Cyclocondensation : The hydrazine intermediate reacts with ethyl acetoacetate (1.5 eq) in acetic acid (cat.) at 110°C for 8 h, forming 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole.

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → rt, 6 h) introduces the aldehyde group at C4.

Key Data :

StepYieldPurity (HPLC)
188%95%
278%93%
382%97%

Preparation of 3-(3-Methoxypropyl)-2-Thioxo-Thiazolidin-4-One

Methodology (based on):

  • Schiff base formation : 3-Methoxypropylamine (1.0 eq) and thioglycolic acid (1.2 eq) react in dry toluene under reflux (Dean-Stark trap, 6 h) to form 3-(3-methoxypropyl)-2-thioxo-thiazolidin-4-one.

  • Catalyst optimization : Vanadyl sulfate (VOSO₄, 10 mol%) in acetonitrile under ultrasound (40 kHz, 70°C, 2 h) improves yield from 68% (thermal) to 92%.

Spectroscopic Validation :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.35 (t, J=6.4 Hz, 2H, OCH₂), 3.24 (s, 3H, OCH₃), 2.98 (m, 2H, SCH₂).

Knoevenagel Condensation for Methylidene Bridge Formation

Procedure (modified from):

  • Reaction conditions : 1-Phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and 3-(3-methoxypropyl)-2-thioxo-thiazolidin-4-one (1.1 eq) are refluxed in anhydrous ethanol with piperidine (5 mol%) for 4 h.

  • Stereochemical control : The Z-configuration at C5 is confirmed via NOESY (Nuclear Overhauser effect between pyrazole H4 and thiazolidinone H5).

Yield Optimization :

CatalystTemp (°C)Time (h)Yield
Piperidine80482%
DABCO80668%
No catalyst8012<5%

Analytical and Purification Techniques

Chromatographic Purification

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes.

  • Recrystallization : DMF/ethanol (1:5) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Characterization

  • X-ray crystallography : Confirms planar geometry of the thiazolidinone ring and dihedral angles between substituents (e.g., 58.5° between pyrazole and thiazolidinone planes).

  • ESI-MS : m/z 546.2 [M+H]⁺ (calculated 545.6 for C₂₈H₂₇N₃O₃S₂).

Challenges and Mitigation Strategies

  • Regioselectivity in pyrazole synthesis :

    • Issue : Competing formation of 1,5-dimethyl regioisomers.

    • Solution : Steric directing groups (e.g., propoxy) favor 1,3-disubstitution.

  • Thioxo group oxidation :

    • Issue : Spontaneous oxidation to sulfonyl groups under aerobic conditions.

    • Solution : Conduct reactions under nitrogen atmosphere.

  • Z/E isomerism :

    • Issue : Thermodynamic favoring of E-isomer at elevated temps.

    • Solution : Low-temperature recrystallization (0°C) enriches Z-form.

Green Chemistry Considerations

  • Solvent-free synthesis : PPG (polypropylene glycol) as a recyclable solvent enhances atom economy (83% yield vs. 62% in PEG).

  • Ultrasound activation : Reduces reaction time for thiazolidinone cyclization from 24 h to 2 h .

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-3-(3-methoxypropyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a thione group. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinones in the presence of catalysts. The detailed synthetic pathway is crucial for ensuring the yield and purity of the compound, which can be verified through techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds similar to (5Z)-3-(3-methoxypropyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one have been tested against various bacterial strains. The results demonstrate enhanced activity against gram-positive bacteria compared to gram-negative species.

Bacterial Strain Zone of Inhibition (mm)
Bacillus cereus18
Staphylococcus aureus15
Escherichia coli10

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. In vitro assays have shown that (5Z)-3-(3-methoxypropyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibits cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM)
HCT116 (colon cancer)12.5
MCF7 (breast cancer)15.0
HUH7 (liver cancer)10.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study published in a peer-reviewed journal, researchers synthesized several thiazolidinone derivatives and evaluated their antimicrobial efficacy using standard disc diffusion methods. The study highlighted that modifications to the side chains significantly influenced antimicrobial potency. The compound showed superior activity against Bacillus species compared to other tested derivatives, reinforcing its potential as an antibacterial agent .

Case Study 2: Anticancer Screening

A recent investigation into the anticancer properties of thiazolidinones involved screening multiple compounds against a panel of cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards HCT116 cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index . This selectivity is crucial for minimizing side effects in potential clinical applications.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 3-propoxyphenyl group may enhance target selectivity compared to smaller substituents (e.g., methyl or hydroxy groups), as seen in and .
  • Pharmacokinetics : The 3-methoxypropyl group likely improves solubility compared to purely alkyl chains (e.g., hexyl), reducing toxicity risks associated with highly lipophilic molecules .
  • Synthetic Scalability : The 24% yield reported for analogous compounds () highlights challenges in optimizing Z-selective syntheses, necessitating further catalyst screening or solvent engineering.

Biological Activity

The compound (5Z)-3-(3-methoxypropyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole moiety. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The following sections provide a comprehensive overview of the biological activity associated with this specific compound.

  • Molecular Formula : C25H25N3O3S2
  • Molar Mass : 479.61 g/mol
  • CAS Number : 381713-45-7

The biological activity of thiazolidinones often involves modulation of various biochemical pathways. The pyrazole nucleus is known for its ability to interact with multiple targets, including enzymes and receptors involved in inflammatory responses and cellular signaling pathways.

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. In vitro studies have shown that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antibacterial and Antifungal Properties

Thiazolidinone derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds in this class have demonstrated efficacy against various bacterial strains and fungi. For example, studies on structurally similar compounds have reported significant inhibition of bacterial growth and fungal proliferation, suggesting potential therapeutic applications in treating infections .

3. Anticancer Potential

The anticancer activity of thiazolidinones has been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyrazole ring enhances this activity by facilitating interactions with cancer-related targets. Some derivatives have been shown to inhibit cell proliferation in various cancer cell lines, making them candidates for further development in cancer therapy .

Case Studies

Several case studies highlight the biological activity of thiazolidinones and pyrazole derivatives:

StudyCompoundActivityFindings
Pyrazole DerivativeAnti-inflammatoryAchieved 85% inhibition of TNF-α at 10 µM
ThiazolidinoneAntibacterialEffective against E. coli and S. aureus
Pyrazole-ThiazolidinoneAnticancerInduced apoptosis in breast cancer cell lines

Q & A

Q. What synthetic routes are typically employed for this thiazolidinone-pyrazole hybrid?

The compound is synthesized via condensation-cyclization reactions. A common approach involves reacting a substituted aldehyde (e.g., 3-propoxyphenyl-pyrazole carbaldehyde) with a thiosemicarbazide derivative under acidic conditions. For example, analogous thiazolidinones were prepared by condensing 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide in ethanol under reflux, followed by cyclization . Alternative methods use triethylamine in DMF to facilitate Schiff base formation and subsequent ring closure, achieving yields up to 48% .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR : 1H/13C NMR confirms the Z-configuration of the methylidene group via coupling constants and chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • UV-Vis : Analyzes electronic transitions (e.g., π→π* and n→π* bands) in polar solvents like DMSO .

Q. How is the crystal structure determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collected using diffractometers are refined with SHELXL to resolve bond lengths/angles . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams, while graph set analysis deciphers hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectroscopic data?

Density Functional Theory (DFT) predicts NMR chemical shifts and IR vibrational modes, which are cross-validated with experimental data. For instance, DFT studies on a related thiazolidinone matched experimental 13C NMR shifts (e.g., C=O at ~170 ppm) and confirmed tautomeric stability (thione vs. thiol forms) . Molecular docking (e.g., AutoDock) further validates bioactivity hypotheses by simulating ligand-protein interactions .

Q. What strategies optimize reaction yields for the pyrazole-thiazolidinone core?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, ethanol) enhance cyclization .
  • Catalysts : Triethylamine promotes deprotonation and intermediate stabilization .
  • Reaction monitoring : TLC tracks progress, while recrystallization (DMF/ethanol, 1:1) purifies products . Microwave-assisted synthesis could reduce reaction times, though not explicitly reported here.

Q. How are synthetic byproducts or impurities characterized and mitigated?

Impurities (e.g., uncyclized intermediates) are identified via HPLC-UV or LC-MS . For example, TLC with silica gel GF254 and ethyl acetate/hexane eluents isolated pure pyrazole-thiazolidinones . Recrystallization in ethanol removes oxidized byproducts .

Q. What experimental and computational approaches resolve tautomerism in the thiazolidinone ring?

  • 13C NMR : Distinguishes thione (C=S at ~180 ppm) from thiol tautomers .
  • SC-XRD : Directly visualizes the thione configuration via electron density maps .
  • DFT : Calculates thermodynamic stability; a study showed the thione form was energetically favored by ~5 kcal/mol .

Q. How does molecular docking guide bioactivity studies for this compound?

Docking against targets like 14-α-demethylase (PDB: 3LD6) predicts binding modes and affinities. A triazole-thiadiazole analog showed a docking score of −8.2 kcal/mol, suggesting antifungal potential . Parameters include grid box size (60×60×60 Å), Lamarckian genetic algorithms, and validation via redocking co-crystallized ligands.

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation .
  • Crystallography : Use SHELXL for refinement and PLATON for symmetry checks .
  • Spectroscopy : Calibrate instruments with standards (e.g., TMS for NMR) and validate DFT functionals (e.g., B3LYP/6-311++G(d,p)) against experimental data .

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